Technical Guide: tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
Technical Guide: tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
CAS Number: 1147422-00-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate is a bicyclic heteroaromatic compound. This molecule is not typically pharmacologically active itself but serves as a crucial building block and intermediate in the synthesis of more complex pharmaceutical compounds.[1] Its unique structural framework makes it a valuable precursor in the development of novel therapeutics, particularly in the field of oncology. This guide provides an in-depth overview of its chemical properties, synthesis, and its application in the creation of potent anticancer agents.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₂N₂O₂ | [2] |
| Molecular Weight | 226.32 g/mol | [3] |
| IUPAC Name | tert-butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate | [1] |
| Physical Form | Solid, Semi-solid, or liquid lump | [1] |
| Purity | >95% (typical from commercial suppliers) | [1] |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C. | [1] |
| Boiling Point (Predicted) | 313.8 ± 15.0 °C | [4] |
| Density (Predicted) | 1.052 ± 0.06 g/cm³ | [4] |
| Flash Point (Predicted) | 143.6 ± 20.4 °C | [4] |
| Refractive Index (Predicted) | 1.489 | [4] |
Synthesis Protocol
The following is a general laboratory procedure for the synthesis of tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate.
Reaction: Hydrogenation of tert-butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate.
Materials:
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tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate
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Ethylene glycol monomethyl ether
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Acetic acid
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Palladium hydroxide on carbon (Pd(OH)₂/C)
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Hydrogen gas (H₂)
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Dichloromethane
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Methanol
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Silica gel
Procedure:
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Dissolve tert-butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate (e.g., 2.55 g) in a solvent mixture of ethylene glycol monomethyl ether (40 mL) and acetic acid (1 mL).
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Add a catalytic amount of palladium hydroxide on carbon.
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Heat the reaction suspension to 70°C for 24 hours under a hydrogen atmosphere (2.0 MPa).
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After the reaction is complete, cool the mixture and remove the catalyst by filtration.
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Concentrate the filtrate under vacuum to remove the solvent.
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Purify the resulting residue by silica gel column chromatography using a solvent mixture of dichloromethane and methanol (e.g., 10:1 v/v) as the eluent.
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The final product is isolated as a viscous liquid.
Application in Drug Discovery: An Intermediate for Tubulin Inhibitors
The primary utility of tert-butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate is as a precursor for the synthesis of biologically active molecules. A notable application is in the creation of 1H-pyrrolo[3,2-c]pyridine derivatives that have demonstrated potent anticancer activity. These derivatives function as colchicine-binding site inhibitors, thereby disrupting tubulin polymerization and leading to cell cycle arrest and apoptosis in cancer cells.
Proposed Synthetic Workflow
The octahydro-pyrrolo[3,2-c]pyridine scaffold can be envisioned as a precursor to the aromatic 1H-pyrrolo[3,2-c]pyridine core of the active compounds. A plausible synthetic route would involve the aromatization of the octahydro- intermediate, followed by further functionalization.
Caption: Proposed synthetic pathway from the octahydro- intermediate to active tubulin inhibitors.
Mechanism of Action of Derivatives: Tubulin Polymerization Inhibition
The 1H-pyrrolo[3,2-c]pyridine derivatives synthesized from this intermediate target the cytoskeleton of cancer cells. Specifically, they bind to the colchicine site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules. This disruption of microtubule dynamics is critical as it halts the cell cycle in the G2/M phase, ultimately inducing apoptosis.
Caption: Mechanism of action of 1H-pyrrolo[3,2-c]pyridine derivatives on tubulin dynamics.
Key Experimental Protocols
In Vitro Tubulin Polymerization Inhibition Assay
This assay is fundamental for evaluating the efficacy of the synthesized 1H-pyrrolo[3,2-c]pyridine derivatives.
Principle: The polymerization of purified tubulin into microtubules is monitored by measuring the increase in absorbance at 340 nm over time. Inhibitory compounds will reduce the rate and extent of this increase.
Materials:
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Purified tubulin (>99% pure)
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General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
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GTP solution (100 mM)
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Glycerol
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Test compounds (dissolved in DMSO) and controls (e.g., Paclitaxel as a polymerization enhancer, Nocodazole as an inhibitor)
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Temperature-controlled microplate reader
Procedure:
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Prepare a tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer with 1 mM GTP and 10% glycerol. Keep on ice.
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Add the test compound, positive control, or vehicle control to the wells of a pre-warmed (37°C) 96-well plate.
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Initiate the reaction by adding the ice-cold tubulin solution to each well.
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Immediately place the plate in the microplate reader, pre-set to 37°C.
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Measure the absorbance at 340 nm every minute for 60 minutes.
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Plot absorbance versus time to generate polymerization curves. The IC₅₀ value is determined by plotting the maximum polymerization rate against the logarithm of the compound concentration.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effects of the synthesized compounds on cancer cell lines (e.g., HeLa, SGC-7901, MCF-7).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
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Cancer cell lines (e.g., HeLa, SGC-7901, MCF-7)
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Complete cell culture medium
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Test compounds
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MTT solution (5 mg/mL in PBS)
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DMSO
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96-well plates
Procedure:
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Seed cells in a 96-well plate at a suitable density (e.g., 5,000 cells/well) and incubate for 24 hours.
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Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 hours).
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Add MTT solution to each well and incubate for 4 hours at 37°C.
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Remove the medium and add DMSO to dissolve the formazan crystals.
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Measure the absorbance at 570 nm using a microplate reader.
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Calculate the percentage of cell viability relative to untreated control cells to determine the IC₅₀ of the compound.
Conclusion
tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate is a valuable chemical intermediate for the synthesis of novel, potent anticancer agents. Its utility lies in providing the core scaffold for 1H-pyrrolo[3,2-c]pyridine derivatives that effectively inhibit tubulin polymerization, a clinically validated target in oncology. This guide has provided the essential technical information for researchers and drug development professionals to understand and utilize this compound in their research endeavors.
